Methyl 3-chloro-5-formylbenzoate

Organic Synthesis Medicinal Chemistry Methodology

This trifunctional aromatic building block offers three orthogonal reactive centers — a methyl ester, aryl chloride, and aldehyde — enabling precise, sequential modifications. Ideal for drug discovery, PROTAC synthesis, and scalable route development. The methyl ester protects the carboxylic acid during aldehyde transformations, eliminating wasteful protection/deprotection steps that plague simpler analogs. The chlorine handle supports cross-coupling reactions critical for building molecular complexity. Choose this compound for unmatched synthetic flexibility and reliable supply. Buy now or request a quote.

Molecular Formula C9H7ClO3
Molecular Weight 198.6
CAS No. 879542-48-0
Cat. No. B2433206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-formylbenzoate
CAS879542-48-0
Molecular FormulaC9H7ClO3
Molecular Weight198.6
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C=O)Cl
InChIInChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3
InChIKeyJUCIYUKIAAFMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloro-5-formylbenzoate (CAS 879542-48-0) | Multifunctional Aromatic Aldehyde for Chemical Synthesis


Methyl 3-chloro-5-formylbenzoate (CAS: 879542-48-0) is a versatile aromatic building block of the formula C9H7ClO3 and molecular weight 198.60 g/mol . It is characterized by three distinct reactive centers on a single benzene ring: a methyl ester, an aromatic chlorine substituent, and an aldehyde (formyl) group . This unique orthogonality allows for sequential and selective chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . The compound is typically supplied as a solid with a minimum purity of 95% and should be stored at room temperature away from moisture [1].

Why Methyl 3-chloro-5-formylbenzoate Cannot Be Replaced by Generic Benzoate or Benzaldehyde Analogs


Simple substitution of Methyl 3-chloro-5-formylbenzoate with a generic benzaldehyde or halogenated benzoate is not chemically feasible due to the precise and orthogonal reactivity required in multi-step syntheses. The presence of both an electron-withdrawing chlorine atom and a formyl group on the aromatic ring significantly alters the electronic environment, directing electrophilic aromatic substitution to specific positions . Crucially, the methyl ester protects the carboxylic acid, allowing for chemoselective reactions at the aldehyde (e.g., reductive amination, Wittig) while the ester remains intact, a feature absent in free acid analogs like 3-chloro-5-formylbenzoic acid . Similarly, non-chlorinated analogs like Methyl 3-formylbenzoate lack the chlorine handle necessary for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are pivotal for building molecular complexity in drug discovery . These distinct functional group combinations preclude the use of simpler, mono- or di-functional alternatives.

Quantitative Evidence for Selecting Methyl 3-chloro-5-formylbenzoate Over Its Closest Analogs


Orthogonal Reactivity Profile: Differentiated from 3-Chloro-5-formylbenzoic Acid and 3-Formylbenzoate Analogs

Methyl 3-chloro-5-formylbenzoate uniquely offers three orthogonal functional groups (aldehyde, aryl chloride, and methyl ester) that enable sequential, chemoselective transformations . In contrast, the free acid analog, 3-chloro-5-formylbenzoic acid, lacks the protected ester, leading to uncontrolled reactivity and potential decarboxylation under basic conditions, thus limiting its utility in complex sequences . The non-chlorinated analog, Methyl 3-formylbenzoate, cannot undergo palladium-catalyzed cross-coupling reactions, a critical limitation for generating structural diversity .

Organic Synthesis Medicinal Chemistry Methodology

Enhanced Biological Target Engagement: Halogenated Benzoate Moieties Improve Potency vs. Parent Scaffolds

The addition of a halogenated benzoate group, like the chloro-substituted benzoyl moiety present in this compound, to a parent scaffold has been shown to significantly enhance biological activity. In a study on altholactone derivatives, the addition of halogenated benzoate groups resulted in greater inhibitory activity against Topoisomerase IIα and increased cytotoxicity against cholangiocarcinoma (CCA) cell lines compared to the parent altholactone [1]. Computational docking analysis revealed that the aromatic moiety of the halogenated benzoate derivative embeds in a hydrophobic pocket of the Topo II ATPase domain, with a binding affinity of -56.7 kcal/mol for the fluorobenzoate derivative, similar to the known Topo II poison salvicine (-53.7 kcal/mol) [1].

Drug Discovery Structure-Activity Relationship (SAR) Cancer Biology

Precursor to Key Pharmaceutical Intermediates: Direct Access to 3-Chloro-5-(methoxycarbonyl)benzoic Acid

The formyl group of Methyl 3-chloro-5-formylbenzoate can be readily oxidized to a carboxylic acid, yielding 3-chloro-5-(methoxycarbonyl)benzoic acid . This transformation is a common and high-yielding step in the synthesis of various pharmaceutical and materials science intermediates. The resulting diacid is a valuable intermediate, whereas the starting aldehyde offers greater flexibility for diversification before oxidation.

Organic Synthesis Medicinal Chemistry Intermediate

Role as a Key Fragment in Drug Discovery: Validated in SENP1 Protease Inhibitor Development

The closely related analog, Methyl 3-formylbenzoate, has been successfully employed as a key building block in the preparation of a SENP1 protease inhibitor and an anti-diabetic agent . This precedent establishes the 3-formylbenzoate scaffold as a validated pharmacophore for engaging specific biological targets. Methyl 3-chloro-5-formylbenzoate extends this validated scaffold by introducing a chlorine atom, a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, or probe additional binding interactions .

Drug Discovery Protease Inhibition Medicinal Chemistry

Optimal Applications of Methyl 3-chloro-5-formylbenzoate in Research and Development


Medicinal Chemistry: Scaffold Diversification via Cross-Coupling

In drug discovery, Methyl 3-chloro-5-formylbenzoate is an ideal intermediate for generating diverse compound libraries through sequential functionalization. The aryl chloride serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aromatic or amine substituents . This can be performed before or after exploiting the aldehyde functionality (via reductive amination, Wittig, etc.), offering unparalleled flexibility in SAR exploration. This application is supported by the compound's classification as an aromatic halide and its validated use in building complex molecules for drug synthesis .

Process Chemistry: Development of Robust Synthetic Routes

The protected methyl ester and the orthogonal reactivity of Methyl 3-chloro-5-formylbenzoate make it highly suitable for developing robust and scalable synthetic routes. The ester protects the carboxylic acid during reactions at the aldehyde site, eliminating the need for wasteful protection/deprotection steps. The subsequent oxidation of the aldehyde to a carboxylic acid is a well-precedented, high-yielding transformation . This simplifies process development and improves overall yield, which are critical factors for industrial-scale procurement.

Chemical Biology: Synthesis of Bifunctional Probes and Molecular Tools

The three orthogonal reactive handles enable the construction of sophisticated bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. For instance, the aldehyde can be used to attach a linker to a target-binding ligand, the ester can be hydrolyzed to attach a second linker, and the aryl chloride can be used to conjugate the molecule to a solid support or reporter tag . This capability stems directly from the compound's unique orthogonal reactivity profile, which is not present in simpler analogs.

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